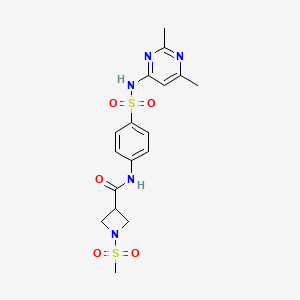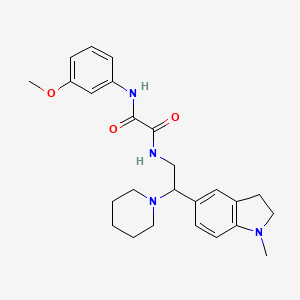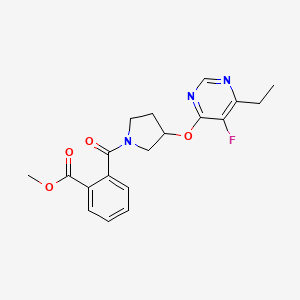
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N5O5S2 and its molecular weight is 439.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound exhibits promising anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The sulfonamide group and azetidine ring contribute to its activity by interfering with key cellular processes. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .
Anti-inflammatory Activity
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide has shown anti-inflammatory effects. It may modulate inflammatory pathways by targeting specific enzymes or receptors. Researchers are exploring its potential as a novel anti-inflammatory agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Applications
The compound’s sulfonamide moiety suggests possible antimicrobial activity. Studies have investigated its effects against bacteria, fungi, and parasites. It may inhibit essential enzymes or disrupt membrane integrity. Researchers are keen on exploring its use as an alternative antimicrobial agent, especially in the context of drug-resistant pathogens .
Enzyme Inhibition
The azetidine-3-carboxamide scaffold in this compound makes it an interesting candidate for enzyme inhibition. Researchers have studied its interactions with specific enzymes, such as proteases or kinases. Understanding its binding affinity and selectivity can guide drug design efforts for various diseases .
Neuroprotective Potential
Preliminary studies suggest that N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide may have neuroprotective effects. It could potentially mitigate neuronal damage in neurodegenerative disorders like Alzheimer’s disease or Parkinson’s disease. Further investigations are necessary to validate this hypothesis .
Cardiovascular Applications
The compound’s structural features hint at possible cardiovascular applications. Researchers have explored its effects on blood vessels, platelet aggregation, and cardiac function. It may have vasodilatory properties or influence clotting pathways. Clinical trials are needed to assess its safety and efficacy in cardiovascular diseases .
Eigenschaften
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5S2/c1-11-8-16(19-12(2)18-11)21-29(26,27)15-6-4-14(5-7-15)20-17(23)13-9-22(10-13)28(3,24)25/h4-8,13H,9-10H2,1-3H3,(H,20,23)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUIXPZTIUVBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CN(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3009859.png)
![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B3009862.png)
![1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3009864.png)
![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3009866.png)

![11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B3009869.png)
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009872.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3009873.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3009876.png)
![Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate](/img/structure/B3009877.png)

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3009879.png)